molecular formula C29H26N2O4 B464702 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide CAS No. 313499-82-0

2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide

Cat. No.: B464702
CAS No.: 313499-82-0
M. Wt: 466.5g/mol
InChI Key: IKAVQFFPDAMPKU-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide is a chemical compound supplied for early-discovery research and investigative purposes. This product is offered as part of a collection of unique chemicals for scientific screening and is not intended for diagnostic, therapeutic, or personal use. As a benzamide derivative, this class of compounds has been explored in various pharmacological contexts. Scientific literature indicates that structurally related N-benzyloxyphenyl benzamides have demonstrated potent in vitro antitrypanosomal activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (Sleeping Sickness), suggesting potential for research in infectious diseases . Researchers are responsible for verifying the identity and purity of the compound for their specific applications. This product is provided 'AS IS' and is strictly for Research Use Only. All sales are final.

Properties

IUPAC Name

2-methoxy-N-[4-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4/c1-34-26-9-5-3-7-24(26)28(32)30-22-15-11-20(12-16-22)19-21-13-17-23(18-14-21)31-29(33)25-8-4-6-10-27(25)35-2/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAVQFFPDAMPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems

  • Dichloromethane (DCM) : Preferred for acyl chloride reactions due to its inertness and ability to dissolve aromatic amines.

  • Ethanol : Used in recrystallization steps to isolate high-purity product.

Catalysts and Bases

  • Triethylamine (Et₃N) : Neutralizes HCl generated during amidation, improving reaction efficiency.

  • Pyridine : Acts as both base and catalyst, particularly effective in DCM at 30°C.

Temperature and Time

Optimal conditions derived from analogous syntheses suggest:

  • 20–40°C : Balances reaction rate and byproduct formation.

  • 3–4 hours : Ensures >90% conversion in primary amidation steps.

Purification and Characterization

Isolation Techniques

  • Acid-Base Workup : Post-reaction mixtures are washed with 5–20% v/v HCl to remove unreacted amines, followed by neutralization to precipitate the product.

  • Recrystallization : Anhydrous ethanol yields crystals with >95% purity, as confirmed by melting point analysis.

Spectroscopic Characterization

  • ¹H NMR : Key signals include:

    • δ 7.2–7.4 ppm (aromatic protons)

    • δ 3.8–4.4 ppm (methoxy and benzyl groups).

  • ¹³C NMR : Peaks at δ 165–170 ppm confirm amide carbonyl groups.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparison of Reaction Conditions for Amidation Steps

ParameterOptimal RangeImpact on Yield
SolventDichloromethaneMaximizes solubility of aromatic intermediates
Temperature30°CBalances reaction rate and side reactions
CatalystPyridine (0.1 eq)Enhances nucleophilicity of amine
Reaction Time3.5 hours>90% conversion

Table 2. Characterization Data for Key Intermediates

Intermediate¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Yield (%)
2-Methoxybenzoyl chloride- (reactive intermediate)-85–90
4-{4-[(2-Methoxybenzoyl)Amino]Benzyl}Aniline7.3 (m, 8H), 4.2 (s, 2H)165.1 (C=O), 136.2 (Ar-C)78

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: Aromatic substitution reactions can occur, particularly electrophilic aromatic substitution due to the presence of electron-donating methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).

Major Products

    Oxidation: Formation of 2-methoxybenzoic acid derivatives.

    Reduction: Formation of 2-methoxy-N-(4-{4-[(2-methoxybenzyl)amino]benzyl}phenyl)benzylamine.

    Substitution: Formation of brominated derivatives at the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide. This compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : The compound appears to inhibit tumor growth by inducing apoptosis in cancer cells, which is a process of programmed cell death. This effect is mediated through the modulation of specific signaling pathways involved in cell proliferation and survival .
  • Case Study : In a study involving multicellular spheroids, the compound was screened alongside a library of drugs, revealing significant anticancer activity, especially against breast cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Variations in substituents on the benzamide structure can lead to different biological activities.

  • Substituent Effects : The presence of methoxy groups and the benzoyl moiety are believed to enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy .

Potential as a Kinase Inhibitor

The compound is also being investigated for its potential as a kinase inhibitor, which could be beneficial in targeting specific signaling pathways involved in cancer progression.

  • Research Findings : Preliminary data suggest that derivatives of this compound may exhibit inhibitory effects on certain kinases implicated in cancer biology, thus offering a pathway for further drug development .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, which have been optimized for yield and purity.

  • Characterization Techniques : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells
Kinase InhibitionPotential inhibitor for specific kinases
SynthesisMulti-step synthesis confirmed by NMR/X-ray
Safety ProfilePreliminary toxicity studies needed

Mechanism of Action

The mechanism by which 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Solubility and Bioavailability

  • The chloro group also introduces steric and electronic effects that may alter binding affinity in biological systems.
  • 4-Methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide (): This analog substitutes the benzylphenyl linker with an oxyethyl group, increasing flexibility. The dual methoxy groups retain solubility advantages but may reduce metabolic stability due to the ethylene linker’s susceptibility to oxidation .
Table 1: Substituent Impact on Physicochemical Properties
Compound Molecular Weight Key Substituents Solubility (Predicted)
Target Compound ~500 (estimated) Dual methoxy, benzylphenyl linker Moderate
4-Chloro-N-(2-methoxyphenyl)benzamide 275.71 Cl, 2-OCH₃ Low
Metcamifen 393.40 SO₂, urea, 2-OCH₃ High
4-Methoxy-N-(2-phenylethyl)benzamide 255.32 OCH₃, phenylethyl Moderate

Structural Conformation and Crystallographic Insights

  • 2-Chloro-N-(4-methoxyphenyl)benzamide () :
    The dihedral angle between the benzamide rings (79.20°) indicates near-orthogonal orientation, reducing π-π stacking interactions. This contrasts with the target compound’s extended benzylphenyl linker, which may adopt a more planar conformation to facilitate intermolecular interactions .
  • 4-Fluoro-N-(4-methoxyphenyl)benzamide () : The fluorine substituent, smaller than methoxy, allows closer packing in crystal lattices. However, the target compound’s dual methoxy groups may introduce torsional strain, affecting crystallinity .

Biological Activity

2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and other medicinal applications. This article reviews the compound's properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H26N2O4
  • Molecular Weight : 466.53 g/mol
  • CAS Number : 82031840

The biological activity of this compound is primarily linked to its ability to inhibit various receptor tyrosine kinases (RTKs), which are crucial in signaling pathways that regulate cell proliferation, survival, and differentiation. The compound's structure allows it to interact with the ATP-binding sites of these kinases, preventing their activation and subsequent downstream signaling.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study evaluating a series of benzamide derivatives showed that modifications in the benzamide structure could enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The specific compound under review has not been extensively tested in clinical settings; however, its analogs have shown promising results.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. For example, a related compound exhibited an IC50 value of 1.61 µg/mL against A-431 cells, suggesting that similar derivatives may also possess potent activity against various tumor types .

Cell LineIC50 (µg/mL)Reference
A-4311.61
MCF-71.98
HT29<1.0

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound forms stable complexes with key RTKs through hydrogen bonding and hydrophobic interactions, thereby inhibiting their activity effectively .

Case Studies

  • Study on Tyrosine Kinases : A series of experiments focused on the inhibition of EGFR and HER2 by benzamide derivatives demonstrated that structural modifications could significantly enhance their inhibitory potency. Compounds similar to our target compound showed up to 92% inhibition at low concentrations (10 nM) .
  • Antiviral Activity : While primarily studied for anticancer properties, some benzamide derivatives have also shown antiviral effects against HBV by increasing intracellular levels of antiviral proteins like APOBEC3G . This suggests a broader therapeutic potential for compounds in this class.

Safety and Toxicity

The safety profile of this compound is yet to be fully characterized. Preliminary studies indicate that it may exhibit lower toxicity compared to traditional chemotherapeutics; however, comprehensive toxicological assessments are necessary to confirm its safety for clinical use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.